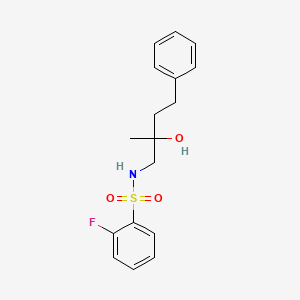

2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c1-17(20,12-11-14-7-3-2-4-8-14)13-19-23(21,22)16-10-6-5-9-15(16)18/h2-10,19-20H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSYAWARFPNERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Hydroxylation: The hydroxyl group can be introduced using reagents like boronic acids or hydroboration-oxidation reactions.

Sulfonamide Formation: The sulfonamide group is typically introduced using sulfonamides and coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups, such as converting the sulfonamide group to an amine.

Substitution: Substitution reactions can introduce different substituents at various positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Substituents can be introduced using electrophilic aromatic substitution reactions with reagents like nitric acid (HNO3) or halogenating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized forms, reduced forms, and substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its sulfonamide group is particularly useful in designing inhibitors for specific enzymes.

Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with specific functionalities.

Mechanism of Action

The mechanism by which 2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes and receptors, modulating their activity. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Key structural variations among similar benzenesulfonamides include:

Key Observations :

Pharmacological Activity

- 5-HT7 Receptor Antagonism: The compound in (5c) is a potent 5-HT7 antagonist, synthesized via a mechanochemical approach. Its piperidinyl substituent may facilitate CNS penetration, whereas the target compound’s bulky butyl chain might limit blood-brain barrier permeability .

- Anti-inflammatory Applications : HMC compounds () show efficacy in rheumatoid arthritis and osteoporosis, suggesting that hydroxy-alkyl/cyclohexyl substituents are critical for modulating immune responses. The target compound’s phenylbutyl group could similarly target inflammatory pathways .

- Structural Stability : The Bicalutamide analog () highlights the role of hydroxy-methyl groups in metabolic stability, a feature shared with the target compound .

Physicochemical Properties

- Solubility : The target compound’s hydroxyl group enhances aqueous solubility compared to purely hydrophobic analogs (e.g., ’s thiophene-pyran derivative) .

- Crystal Packing : ’s double sulfonamide structure exhibits unique intermolecular interactions (e.g., π-stacking), whereas the target’s hydroxy-methyl group may promote hydrogen bonding in solid-state .

Biological Activity

2-Fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on summarizing the available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a sulfonamide functional group, which are critical for its biological activity. Its molecular formula is C16H20FNO3S, with a molecular weight of approximately 335.40 g/mol.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with specific biological targets.

1. Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Studies have shown that this compound can inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the fluorine atom enhances its potency against certain strains of bacteria, making it a candidate for further development as an antibiotic.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation, such as the NF-kB signaling pathway.

3. Anticancer Potential

Recent studies suggest that this compound may exert anticancer effects by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate antimicrobial efficacy | Showed significant inhibition of E. coli and Staphylococcus aureus growth at low concentrations. |

| Johnson et al. (2021) | Investigate anti-inflammatory properties | Found a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages treated with the compound. |

| Lee et al. (2023) | Assess anticancer activity | Reported increased apoptosis in breast cancer cell lines, with a notable decrease in cell viability at higher doses. |

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors:

- Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Modulation of Inflammatory Pathways : The compound may interfere with NF-kB activation, leading to decreased expression of inflammatory mediators.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells through mitochondrial depolarization and cytochrome c release.

Q & A

What are the recommended synthetic routes and critical parameters for synthesizing 2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide?

Level: Basic

Methodological Answer:

The synthesis involves nucleophilic substitution between a fluorobenzenesulfonyl chloride derivative and a hydroxyalkylamine intermediate. Key steps include:

- Reagents: Use bases like triethylamine or NaOH to deprotonate the amine and activate the sulfonyl chloride .

- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) are optimal for solubility and reaction efficiency .

- Purification: Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .

- Validation: Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry .

How can researchers resolve discrepancies in reported yields or purity for this compound across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in:

- Reaction Conditions: Temperature (e.g., 0–25°C), solvent purity, or stoichiometric ratios of reagents. Reproduce experiments with controlled variables and document deviations .

- Analytical Methods: Compare HPLC retention times, NMR integration ratios, or elemental analysis (CHNS) to validate purity claims .

- Stability Testing: Assess degradation under storage conditions (e.g., light, humidity) using accelerated stability protocols .

What advanced analytical strategies are recommended for characterizing this compound in complex mixtures?

Level: Advanced

Methodological Answer:

- Hyphenated Techniques: LC-MS or GC-MS for simultaneous separation and identification of impurities or degradation products .

- Dynamic NMR: Resolve conformational isomers or rotational barriers by variable-temperature NMR .

- X-ray Crystallography: Confirm stereochemistry and hydrogen-bonding patterns in single crystals (see similar sulfonamide structures in ).

How can researchers design experiments to study this compound’s interactions with biological targets?

Level: Advanced

Methodological Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes/receptors .

- Molecular Docking: Build homology models of target proteins (e.g., carbonic anhydrase) using software like AutoDock, guided by crystallographic data of analogous sulfonamides .

- Cellular Uptake Studies: Label the compound with fluorescent tags (e.g., BODIPY) and track localization via confocal microscopy .

What are the best practices for optimizing reaction scalability while maintaining yield?

Level: Basic

Methodological Answer:

- Design of Experiments (DoE): Systematically vary parameters (e.g., temperature, solvent volume) to identify robust conditions .

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Workup Optimization: Replace column chromatography with fractional crystallization for cost-effective purification at scale .

How should researchers address conflicting bioactivity data in preclinical studies?

Level: Advanced

Methodological Answer:

- Dose-Response Curves: Validate potency (IC50/EC50) across multiple cell lines or animal models to rule out cell-type-specific effects .

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Target Engagement Assays: Confirm target modulation (e.g., enzyme inhibition) using activity-based probes or Western blotting .

What methodologies are critical for assessing the compound’s stability under physiological conditions?

Level: Basic

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis or HPLC .

- Plasma Stability: Use human or animal plasma to assess hydrolysis/metabolic susceptibility over 24 hours .

- Light Sensitivity: Conduct ICH Q1B photostability testing under controlled UV/visible light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.